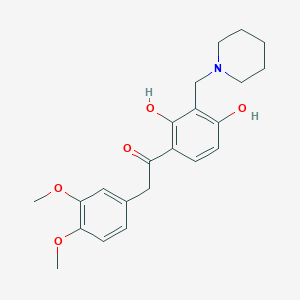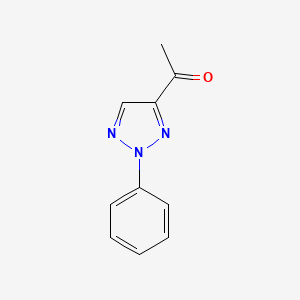![molecular formula C22H23N5O2S2 B2377963 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide CAS No. 872998-26-0](/img/structure/B2377963.png)
4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a benzenesulfonamide group . These types of compounds are often used in pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group.Chemical Reactions Analysis
1,2,4-Triazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon between the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazole compounds are stable and can form hydrogen bonds, which can affect their solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Properties
Compounds related to 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide have shown potential in antiviral and anticancer activities. For instance, derivatives of benzenesulfonamides exhibited moderate to high anti-HIV and anticancer activities, highlighting their potential in treating related diseases (Brzozowski, 1998).
Antimicrobial Properties
Some derivatives of this compound have demonstrated effective antimicrobial properties. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed notable antibacterial and antifungal activities (Hassan, 2013).
Anti-Asthmatic Activities
Derivatives with structures similar to 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide have been studied for their anti-asthmatic properties. Specifically, certain compounds in this class showed promising results in inhibiting bronchoconstriction caused by platelet activating factor in guinea pigs, indicating potential therapeutic use in asthma and respiratory diseases (Kuwahara et al., 1997).
Antiproliferative Activity
Research has also explored the antiproliferative activity of related compounds. Derivatives like [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy were found to inhibit the proliferation of endothelial and tumor cells, suggesting a potential role in cancer treatment (Ilić et al., 2011).
Inhibition of Human Carbonic Anhydrase Isozymes
Some sulfonamide derivatives incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties have been identified as potent inhibitors of human carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, edema, epilepsy, and cancer (Alafeefy et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c1-16-6-8-19(9-7-16)31(28,29)23-13-12-21-25-24-20-10-11-22(26-27(20)21)30-15-18-5-3-4-17(2)14-18/h3-11,14,23H,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCHJPMFJOSCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)

![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)
